methyl 3-({[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-(N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that features a pyrazole ring, a pyridine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyridine intermediates, which are then coupled with a thiophene derivative. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thiol or sulfide .
Scientific Research Applications
Methyl 3-(N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving sulfur-containing compounds.
Industry: It could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 3-({[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methylpyrazole-4-boronic acid pinacol ester: This compound shares the pyrazole ring but differs in its functional groups and overall structure.
Imidazole derivatives: These compounds have a similar heterocyclic structure but differ in their nitrogen atom arrangement and functional groups.
Uniqueness
Methyl 3-(N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate is unique due to its combination of pyrazole, pyridine, and thiophene rings, which confer distinct chemical and biological properties.
Biological Activity
Methyl 3-({[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features:
- Contains a thiophene ring, which is known for its electron-rich properties.
- Incorporates a pyridine and pyrazole moiety, contributing to its biological activity.
- The sulfamoyl group enhances solubility and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets.
Target Enzymes and Pathways
- Nicotinamide Phosphoribosyltransferase (NAMPT) :
- The compound modulates NAMPT activity, influencing the NAD+ salvage pathway, which is critical for cellular metabolism and energy production.
- Cell Cycle Regulation :
- It has been observed to induce G1 phase cell cycle arrest in various cancer cell lines, inhibiting proliferation by affecting key signaling pathways such as AKT and S6 phosphorylation.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies show:
- Cell Lines Tested : A variety of cancer cell lines including breast, prostate, and colon cancer cells.
- Mechanism : Induces apoptosis through the activation of caspase pathways and inhibition of anti-apoptotic proteins.
Antimicrobial Activity
The compound also shows promising antimicrobial effects against several bacterial strains. Notable findings include:
- Inhibition of Growth : Effective against both Gram-positive and Gram-negative bacteria.
- Mechanism : Likely involves disruption of bacterial cell wall synthesis or function.
Research Findings and Case Studies
Study | Findings | |
---|---|---|
Study A (2020) | Evaluated antitumor effects on prostate cancer cells; IC50 value determined at 12 µM. | Suggests potential as a therapeutic agent in prostate cancer treatment. |
Study B (2021) | Assessed antimicrobial efficacy against E. coli; minimum inhibitory concentration (MIC) was 8 µg/mL. | Indicates strong antibacterial properties warranting further exploration in infectious disease treatment. |
Study C (2022) | Investigated effects on cellular metabolism; increased NAD+ levels observed in treated cells. | Supports role in metabolic regulation and potential use in metabolic disorders. |
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:
- Absorption : Rapidly absorbed when administered orally.
- Distribution : High tissue distribution noted, particularly in liver and kidney.
- Metabolism : Primarily metabolized via liver enzymes, with significant implications for drug-drug interactions.
- Excretion : Predominantly excreted through urine as metabolites.
Properties
IUPAC Name |
methyl 3-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methylsulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S2/c1-20-10-12(8-18-20)14-11(4-3-6-17-14)9-19-26(22,23)13-5-7-25-15(13)16(21)24-2/h3-8,10,19H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJHMUDKVQRKBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNS(=O)(=O)C3=C(SC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.